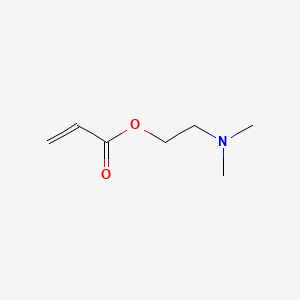

2-(Dimethylamino)ethyl acrylate

描述

Historical Context and Evolution of Research on DMAEA

Research into DMAEA and similar amine-functionalized monomers has been driven by the need for polymers with specific, tunable properties. The preparation of DMAEA is typically achieved through the transesterification of acrylic acid esters, such as methyl acrylate (B77674) or ethyl acrylate, with 2-dimethylaminoethanol. wikipedia.org This process requires the presence of inhibitors to prevent spontaneous polymerization, a testament to the monomer's high reactivity. wikipedia.org

Early research focused on the fundamental polymerization of DMAEA and its incorporation into copolymers to modify properties like nucleophilicity, basicity, water solubility, and adhesion. wikipedia.org Over time, the advent of controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmenttation Chain Transfer (RAFT) polymerization, revolutionized the study of DMAEA. researchgate.netcmu.edursc.org These methods allow for the synthesis of well-defined polymers and block copolymers with controlled molecular weights and low polydispersity, opening new avenues for sophisticated material design. researchgate.netcmu.educmu.edu Research has since expanded to explore the stimuli-responsive nature of DMAEA-containing polymers, particularly their sensitivity to pH and temperature, leading to the development of "smart" materials. mdpi.comrsc.org

Significance of Tertiary Amine Functionalization in Acrylate Monomers

The tertiary amine group is the cornerstone of DMAEA's utility in academic research. This functional group imparts several crucial characteristics to the resulting polymers:

pH-Responsiveness: The tertiary amine can be protonated and deprotonated in response to changes in the ambient pH. rsc.org This reversible ionization dramatically alters the polymer's properties, such as its solubility in water and its ability to interact with other charged molecules. This behavior is fundamental to its use in creating smart drug delivery systems and sensors. nih.govpolysciences.com

Catalytic Activity: Tertiary amines can act as catalysts in certain chemical reactions. For instance, they are used to catalyze the Michael addition of thiols to acrylates in dual-curing systems. nih.gov

Enhanced Adhesion: The polarity and potential for ionic interactions conferred by the amine group improve the adhesion of DMAEA-containing copolymers to negatively charged substrates. wikipedia.org

Quaternization: The tertiary amine can be readily quaternized using alkylating agents to form quaternary ammonium (B1175870) salts. wikipedia.org This modification introduces a permanent positive charge, creating strong cationic polyelectrolytes used extensively as flocculants in wastewater treatment and as retention aids in papermaking. wikipedia.org

The presence of the tertiary amine distinguishes DMAEA from other acrylate monomers and is the primary reason for its versatility and importance in materials science.

Overview of Research Trajectories and Interdisciplinary Relevance of DMAEA

The unique properties of DMAEA have led to its investigation across a wide range of scientific and engineering disciplines. Current research continues to build upon the foundational understanding of its polymerization and functionality, branching into several key areas:

Stimuli-Responsive Polymers: A major focus of current research is the development of polymers that respond to specific environmental triggers. nih.gov DMAEA is a key component in creating materials that are sensitive to pH, temperature, and ionic strength. mdpi.comresearchgate.net These "smart" polymers are being explored for applications in controlled drug release, where a change in the physiological environment can trigger the release of a therapeutic agent. researchgate.netresearchgate.net

Biomaterials: The biocompatibility of polymers containing DMAEA has made them attractive candidates for biomedical applications. researchgate.netresearchgate.net Research is ongoing in areas such as gene delivery, where the cationic nature of DMAEA polymers can facilitate the complexation and delivery of nucleic acids, and in the development of hydrogels and scaffolds for tissue engineering. polysciences.compolysciences.com

Coatings and Adhesives: The ability of DMAEA to enhance adhesion and its role in curing processes make it a valuable component in the formulation of high-performance coatings, paints, and adhesives. wikipedia.orgsinocurechem.com Research in this area aims to create more durable, responsive, and environmentally friendly materials.

Water Treatment and Industrial Processes: The cationic nature of quaternized DMAEA polymers is crucial for their use as flocculants in water purification and as process aids in the paper and mining industries. sintez-oka.comepo.org Ongoing research seeks to optimize the performance and efficiency of these materials.

The interdisciplinary nature of DMAEA research, spanning from fundamental polymer chemistry to applied materials science and biomedical engineering, underscores its importance as a versatile and highly functional monomer.

Interactive Data Table of Research Findings

Below is a table summarizing key research findings related to the polymerization and properties of DMAEA and its derivatives.

属性

IUPAC Name |

2-(dimethylamino)ethyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-4-7(9)10-6-5-8(2)3/h4H,1,5-6H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBJAVGHACCNRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28574-59-6 | |

| Record name | Dimethylaminoethyl acrylate homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28574-59-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5025100 | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-dimethylaminoethyl acrylate appears as a colorless to light yellow liquid with an acrid odor. Insoluble in water and floats on water. Irritates the eyes and produces tears., Dry Powder; Liquid | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Flash Point |

85 °F (NTP, 1992) | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Insoluble (<1mg/ml) (NTP, 1992) | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2439-35-2 | |

| Record name | 2-DIMETHYLAMINOETHYL ACRYLATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19205 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethylaminoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002439352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-(dimethylamino)ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(Dimethylamino)ethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(dimethylamino)ethyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.691 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIMETHYLAMINO)ETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YES121FTL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Dimethylamino Ethyl Acrylate and Its Derivatives

Controlled Radical Polymerization Techniques for Poly(2-(Dimethylamino)ethyl acrylate) (PDMAEA) Synthesis

Controlled radical polymerization, also known as reversible deactivation radical polymerization (RDRP), has proven challenging for DMAEA due to the high reactivity of its tertiary amine functionality, which can lead to undesirable side reactions and loss of control. researchgate.net Nevertheless, significant strides have been made using two primary methods: RAFT and ATRP.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of DMAEA

RAFT polymerization is a versatile RDRP technique that utilizes a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization, allowing for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comnih.gov The polymerization of DMAEA via RAFT has been extensively studied, focusing on kinetics, the role of reagents, and overcoming inherent monomer-related challenges.

Kinetic investigations of DMAEA RAFT polymerization often reveal characteristics typical of a controlled process. Studies have reported pseudo-first-order kinetics with respect to monomer conversion, indicating a constant concentration of propagating radicals. researchgate.net However, an induction period at the beginning of the polymerization is frequently observed. researchgate.net This initial delay is a common feature in RAFT polymerizations and can be influenced by the choice of CTA and initiator. digitellinc.comresearchgate.net The polymerization rate itself can be slightly slower than conventional free-radical polymerization due to the reversible chain transfer process. researchgate.net

The selection of the CTA and initiator, along with their molar ratio, is paramount for achieving a well-controlled RAFT polymerization of DMAEA. sigmaaldrich.comresearchgate.net

Chain Transfer Agents (CTAs): Trithiocarbonates (TTCs) are the most commonly employed CTAs for DMAEA polymerization, showing good compatibility. researchgate.netrsc.org Dithioesters have also been used, but the choice of the R (re-initiating) and Z (stabilizing) groups on the CTA is critical to match the reactivity of the acrylate (B77674) monomer. sigmaaldrich.comresearchgate.net Symmetrical trithiocarbonates have also been explored, though they can present atypical behavior. mdpi.comnih.gov

Initiators: Conventional radical initiators, such as 2,2′-azobis(isobutyronitrile) (AIBN) and water-soluble variants like 4,4'-azobis(4-cyanopentanoic acid) (V501), are typically used to start the polymerization. researchgate.netbohrium.com

[CTA]/[Initiator] Ratio: This ratio is a key parameter for controlling the polymerization. A higher [CTA]/[Initiator] ratio generally leads to better control over the molecular weight distribution (lower dispersity, Đ), but it can also result in a longer induction period and a slower polymerization rate. researchgate.net Conversely, a lower ratio can increase the polymerization rate at the cost of broader dispersity. nih.gov Finding the optimal ratio is crucial for balancing control and reaction efficiency. researchgate.net

Table 1: Influence of [CTA]/[Initiator] Ratio on RAFT Polymerization A conceptual representation based on general findings.

| [CTA]/[Initiator] Ratio | Polymerization Rate | Control over Molecular Weight (Dispersity, Đ) | Induction Period |

|---|---|---|---|

| High | Decreased | Improved (Lower Đ) | Increased |

| Low | Increased | Reduced (Higher Đ) | Decreased |

A significant challenge in the RAFT polymerization of DMAEA is the instability of the thiocarbonylthio group of the CTA, which is susceptible to aminolysis by the tertiary amine of the monomer or polymer. researchgate.netresearchgate.net This side reaction cleaves the CTA, leading to a loss of chain-end functionality and, consequently, a loss of polymerization control. researchgate.netreddit.com

Several strategies have been developed to overcome this issue:

Protonation of the Monomer: Performing the polymerization under acidic conditions or using the protonated salt of the DMAEA monomer can effectively prevent the tertiary amine from attacking the CTA. This approach, however, alters the reaction medium and may require a subsequent deprotonation step. researchgate.net

Use of More Stable CTAs: Trithiocarbonates are generally more resistant to aminolysis and hydrolysis compared to dithioesters, making them a preferred choice for amine-containing monomers. acs.orgmdpi.com The stability can be further enhanced by selecting appropriate Z and R groups. mdpi.com

Lowering Reaction Temperature: Reducing the polymerization temperature can slow down the rate of aminolysis relative to the rate of polymerization, thereby improving control. reddit.com

Atom Transfer Radical Polymerization (ATRP) of DMAEA

ATRP is another powerful RDRP method that employs a transition metal catalyst (typically a copper complex) to reversibly activate and deactivate the propagating polymer chain through a halogen atom transfer process. cmu.edu This technique has been successfully applied to DMAEA, yielding well-defined polymers. researchgate.netmcmaster.ca

A major complication in the ATRP of DMAEA is a side reaction where the tertiary amine group on the monomer or polymer can be quaternized by the alkyl halide at the active chain end. researchgate.netmcmaster.ca This process results in chain termination and a loss of "living" character. A key strategy to minimize this is the use of a chloride-based initiating system (e.g., using CuCl as the catalyst) instead of a bromide-based one, as the C-Cl bond is less reactive towards quaternization than the C-Br bond. researchgate.netmcmaster.ca

The ligand plays a crucial role in ATRP by solubilizing the copper halide and tuning the catalyst's redox potential and activity. cmu.edu For the polymerization of DMAEA, multidentate amine-based ligands have proven to be highly effective.

Tris[2-(dimethylamino)ethyl]amine (Me₆TREN): This tetradentate ligand forms a highly active catalyst with copper halides and has been shown to facilitate the controlled polymerization of DMAEA. researchgate.netmcmaster.ca The use of CuCl/Me₆TREN can effectively suppress the quaternization side reaction. researchgate.net

N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA): This is another widely used ligand that, in combination with CuBr or CuCl, can mediate the controlled polymerization of DMAEMA (the methacrylate (B99206) analogue of DMAEA), and similar principles apply to DMAEA. rsc.org

1,1,4,7,10,10-Hexamethyltriethylenetetramine (HMTETA): When DMAEMA was polymerized with CuBr/HMTETA, a linear evolution of molecular weight with conversion was observed, indicating a controlled process. cmu.edu

Table 2: Common Ligand Systems for Copper-Catalyzed ATRP of Amine-Functionalized Acrylates Based on reported successful polymerizations.

| Ligand | Abbreviation | Catalyst System Example | Key Observation/Advantage |

|---|---|---|---|

| Tris[2-(dimethylamino)ethyl]amine | Me₆TREN | CuCl/Me₆TREN | Highly active; suppresses quaternization side reactions. researchgate.netmcmaster.ca |

| N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine | PMDETA | Fe(0)/CuBr₂/PMDETA | Enables controlled polymerization with mixed metal systems. rsc.org |

| 1,1,4,7,10,10-Hexamethyltriethylenetetramine | HMTETA | CuBr/HMTETA | Achieves linear molecular weight growth with conversion. cmu.edu |

Mechanisms of Chain Termination and Control Optimization in ATRP

Atom Transfer Radical Polymerization (ATRP) is a widely used method for the controlled polymerization of a variety of monomers, including this compound (DMAEA). However, achieving optimal control over the polymerization of DMAEA via ATRP can be challenging due to specific side reactions and termination pathways.

A significant challenge in the ATRP of DMAEA is the quaternization of the tertiary amine group present in the monomer and the resulting polymer by the alkyl halide at the active chain end. mcmaster.ca This intramolecular or intermolecular reaction leads to the formation of a non-reactive quaternary ammonium (B1175870) salt, effectively terminating the growing polymer chain. This termination step results in polymers with broader molecular weight distributions and limits the final conversion. mcmaster.ca

To mitigate this termination reaction, several strategies have been developed:

Use of Chloride-Based Initiators and Catalysts: Utilizing initiators and copper catalysts with chloride counter-ions (e.g., CuCl) instead of bromide (CuBr) can suppress the quaternization reaction. mcmaster.ca The C-Cl bond is less reactive towards nucleophilic attack by the tertiary amine compared to the C-Br bond, thus reducing the rate of this termination pathway.

Catalyst System Optimization: The choice of ligand for the copper catalyst is crucial for controlling the polymerization. Ligands such as tris[2-(N,N-dimethylamino)ethyl]amine (Me6-TREN) have been shown to form active catalysts for DMAEA polymerization. mcmaster.caepa.gov Optimizing the catalyst concentration is also important; lower catalyst concentrations can slow down the polymerization but may also reduce the rate of termination reactions. cmu.edu

Activators Regenerated by Electron Transfer (ARGET) ATRP: This technique utilizes a reducing agent to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator species that forms during termination events. researchgate.net Interestingly, DMAEA itself can act as an intrinsic reducing agent in ARGET ATRP, simplifying the reaction setup and allowing for polymerization even in the presence of limited oxygen. researchgate.net

The rate of polymerization in ATRP is directly related to the concentration of propagating radicals, which in turn is governed by the ATRP equilibrium constant (KATRP = kact/kdeact). acs.org Faster polymerization rates inherently lead to a higher concentration of radicals and thus a greater probability of termination events. acs.org Therefore, optimizing control involves balancing the rate of propagation with the rate of deactivation to minimize irreversible termination.

Table 1: Factors Influencing Control in ATRP of DMAEA

| Factor | Effect on Control | Optimization Strategy |

| Halide Initiator | Bromide initiators can lead to quaternization and chain termination. | Use of chloride-based initiators to reduce the rate of quaternization. mcmaster.ca |

| Catalyst Ligand | The ligand structure affects catalyst activity and stability. | Employing strongly complexing ligands like Me6-TREN. mcmaster.caepa.gov |

| Catalyst Concentration | Lower concentrations can reduce termination but also slow polymerization. | Optimizing the catalyst-to-initiator ratio to balance rates. cmu.edu |

| Presence of Deactivator | Accumulation of Cu(II) deactivator slows the reaction. | Utilizing ARGET ATRP to regenerate the Cu(I) activator. researchgate.net |

Nitroxide-Mediated Polymerization (NMP) of DMAEA

Nitroxide-Mediated Polymerization (NMP) is another powerful controlled radical polymerization technique. wikipedia.org It relies on the reversible capping of the growing polymer chain end with a stable nitroxide radical to control the polymerization process. wikipedia.org

However, the NMP of methacrylates, including this compound (DMAEA), presents challenges. The high equilibrium constant for the dissociation of the dormant alkoxyamine species leads to a high concentration of propagating radicals. This can result in a significant rate of self-termination reactions, leading to the formation of "dead" polymer chains at low monomer conversions. mdpi.com

Initiator Systems and Kinetic Control in NMP

The choice of the initiator system is critical for achieving kinetic control in the NMP of DMAEA. First-generation nitroxides like TEMPO (2,2,6,6-tetramethylpiperidinyl-1-oxy) are generally not effective for controlling the polymerization of acrylates and methacrylates. mdpi.com

More advanced initiator systems have been developed to overcome these limitations:

Second-Generation Nitroxides: Nitroxides such as N-tert-butyl-N-(1-diethyl phosphono-2,2-dimethylpropyl)nitroxide (SG1) have shown greater success in controlling the polymerization of DMAEA. epa.gov These nitroxides exhibit a more favorable equilibrium constant, allowing for better control over the radical concentration.

Alkoxyamine Initiators: The use of pre-formed alkoxyamine initiators, such as the succinimidyl ester-functionalized BlocBuilder, provides a "unimolecular" initiating system. mdpi.com This approach can lead to a linear increase in the number-average molecular weight (Mn) with conversion, indicative of a controlled polymerization. mdpi.com

Comonomer Addition: The addition of a small amount of a comonomer like styrene (B11656) can help to control the polymerization rate of DMAEA-rich mixtures. mdpi.com The presence of styrene can modulate the reactivity of the propagating radical and the stability of the dormant species, leading to better kinetic control.

Kinetic studies of the NMP of DMAEA often show a linear first-order plot with respect to monomer consumption, which is a hallmark of a controlled polymerization. epa.gov However, deviations from linearity can occur, particularly at higher conversions, indicating the presence of termination reactions.

Table 2: Initiator Systems for NMP of DMAEA

| Initiator System | Description | Advantages |

| SG1-based systems | Utilizes the second-generation nitroxide SG1. | Provides better control over methacrylate polymerization compared to TEMPO. epa.gov |

| BlocBuilder Alkoxyamine | A unimolecular initiator containing a thermally labile C-O-N bond. | Can lead to linear Mn increase with conversion. mdpi.com |

| Bicomponent Systems | Consists of a conventional radical initiator (e.g., an azo compound) and a free nitroxide. | Offers flexibility in tuning the initiator-to-nitroxide ratio. researchgate.net |

Graft Copolymerization Techniques Involving DMAEA

Graft copolymerization is a versatile method for modifying the properties of a polymer by attaching side chains of a different chemical nature. Grafting this compound (DMAEA) onto polysaccharide backbones is of particular interest for creating materials with combined properties of biocompatibility, biodegradability (from the polysaccharide), and stimuli-responsiveness (from the PDMAEA grafts).

Grafting onto Polysaccharide Backbones (e.g., Dextrin (B1630399), Carboxymethylated Cellulose)

Polysaccharides like dextrin and carboxymethylated cellulose (B213188) (CMC) possess functional groups (hydroxyl and carboxyl groups, respectively) that can be utilized as sites for initiating graft polymerization. researchgate.netresearchgate.net

Free Radical Grafting Mechanisms

Free radical grafting is a common method for attaching polymer chains to a polysaccharide backbone. The general mechanism involves three main steps: initiation, propagation, and termination. researchgate.net

Initiation: A radical initiator (e.g., ammonium persulfate, ceric ammonium nitrate) is used to generate primary radicals. researchgate.netresearchgate.net These primary radicals can then abstract a hydrogen atom from the hydroxyl or other susceptible groups on the polysaccharide backbone, creating a macroradical.

Propagation: The macroradical on the polysaccharide backbone then initiates the polymerization of DMAEA monomers, leading to the growth of a PDMAEA graft chain.

Termination: The growing polymer chains can be terminated through various mechanisms, such as combination or disproportionation of two growing chains, or by reaction with a primary radical.

The efficiency of grafting is influenced by several factors, including the concentrations of the monomer, initiator, and polysaccharide, as well as the reaction temperature and pH. researchgate.net

Controlled Grafting via ATRP and RAFT

While free radical grafting is a straightforward method, it often results in poorly defined graft chains with broad molecular weight distributions. To achieve better control over the graft architecture, controlled radical polymerization techniques like ATRP and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed. researchgate.neteuropa.eu

"Grafting from" using ATRP: In this approach, the polysaccharide backbone is first modified to introduce ATRP initiating sites. researchgate.net For example, the hydroxyl groups on cellulose can be reacted with 2-bromoisobutyryl bromide to create macroinitiators. researchgate.net The subsequent ATRP of DMAEA from these initiating sites leads to the formation of well-defined PDMAEA grafts.

"Grafting from" using RAFT: Similarly, RAFT agents can be immobilized onto the polysaccharide backbone to facilitate a controlled grafting process. This allows for the synthesis of graft copolymers with predetermined molecular weights and narrow polydispersities.

These controlled grafting techniques offer precise control over the length and density of the grafted chains, enabling the tailoring of the final properties of the graft copolymer for specific applications.

Synthesis of Polymeric Stars Functionalized with DMAEA

The creation of well-defined, functional polymeric architectures has been significantly advanced by controlled radical polymerization techniques. Among these, star-shaped polymers functionalized with this compound (DMAEA) have garnered attention due to their unique properties and potential applications. A predominant method for their synthesis is the "arm-first" approach, which utilizes reversible addition-fragmentation chain transfer (RAFT) polymerization.

In this methodology, linear polymer arms are first synthesized. These arms can be composed of various monomers, such as poly(ethylene glycol) methyl ether acrylate (PEGA) or poly(hydroxyethyl acrylate) (PHEA). rsc.orgrsc.org These linear homopolymers, acting as macro-chain transfer agents (macro-CTAs), are then chain-extended with DMAEA and a divinyl crosslinking agent, such as di(ethylene glycol) diacrylate (DEGDA), to form the core of the star polymer. rsc.org This process yields a series of crosslinked polymeric stars with functional DMAEA units primarily located within the core.

The characteristics of these DMAEA-functionalized star polymers can be precisely controlled by manipulating synthesis parameters. For instance, the length of the initial polymer arms and the crosslinking density within the core are critical factors. rsc.org Studies have shown that a higher crosslinking density or a longer arm length can offer greater protection to the hydrolytically sensitive amine group of DMAEA, particularly at elevated temperatures. rsc.orgrsc.org

Characterization of these complex structures is performed using a combination of analytical techniques. Nuclear Magnetic Resonance (¹H NMR) spectroscopy confirms the chemical structure and composition, while Size Exclusion Chromatography (SEC) provides information on molecular weight and dispersity. rsc.org Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM) are employed to analyze the size and morphology of the star polymers in solution. rsc.orgrsc.org To confirm the branched, star-like architecture, the intrinsic viscosity of the star polymers is often compared to a linear analogue of similar molecular weight; a lower intrinsic viscosity is indicative of a more compact, branched structure. rsc.org

Atom Transfer Radical Polymerization (ATRP) is another powerful technique used to synthesize star polymers with DMAEA or its methacrylate analogue, PDMAEMA. researchgate.netwisconsin.edu This method also allows for the creation of well-defined star polymers with controlled molecular weight and low polydispersity, suitable for various applications. researchgate.net

Table 1: Research Findings on DMAEA-Functionalized Polymeric Stars

| Polymer Type | Synthesis Method | Key Findings | Characterization Techniques | Reference |

|---|---|---|---|---|

| PEGA and PHEA stars with DMAEA-functionalized core | Arm-first approach via RAFT polymerization | Hydrolytic stability of DMAEA is dependent on temperature, crosslinking density, and arm length. Nature of the arm (linear vs. brush) has little impact on hydrolysis. | NMR, SEC, DLS, TEM | rsc.orgrsc.org |

| Polyampholyte star copolymers with PDMAEMA arms | Two-step RAFT polymerization (arm-first) | Synthesized star copolymers exhibit pH-responsive self-assembly into various morphologies (spherical, rod-like). | ¹H NMR, GPC, DSC, DLS, FE-SEM | researchgate.net |

| Star polymers with cationic DMAEMA and nonionic DEGMA arms | Atom Transfer Radical Polymerization (ATRP) | These star copolymers were capable of forming polyplexes with plasmid DNA. | Light Scattering, cryo-TEM | researchgate.net |

Synthesis of Novel DMAEA Analogues for Modulated Properties

Modifying the structure of DMAEA or incorporating it into novel copolymer systems allows for the fine-tuning of material properties for specific applications. Research in this area focuses on creating analogues with enhanced thermal stability, specific responsiveness, or tailored chemical functionality.

One approach involves the synthesis of copolymer salts. In a notable study, copolymers containing varying ratios of methyl methacrylate and 2-(dimethylamino)ethyl methacrylate (a close analogue of DMAEA) were synthesized through conventional free radical polymerization. These copolymers, containing tertiary amine groups from the DMAEMA units, were subsequently converted into novel polymer salts by reacting them with acidic monomers such as methacrylic acid, methacryloyloxyethyl phosphate, and vinyl phosphonic acid. This post-polymerization modification creates materials where the properties are directly influenced by the nature of the polymerizable anion. For example, the incorporation of phosphorus-containing monomers was found to significantly alter the thermal degradation pathway of the polymer, leading to the formation of residual char at temperatures as high as 1000 °C.

Another strategy for creating novel analogues is to alter the alkyl groups on the amine. For instance, 2-(Diethylamino)ethyl acrylate, a direct analogue where the methyl groups are replaced by ethyl groups, can be synthesized for applications requiring different steric or electronic properties. chemicalbook.com

More complex functional analogues have also been developed. Methacrylated poly(2-ethyl-2-oxazoline) (MAPEOZ) represents a novel mucoadhesive polymer. acs.org Its synthesis involves the partial hydrolysis of poly(2-ethyl-2-oxazoline) to create reactive secondary amine sites, which are then reacted with methacrylic anhydride. acs.org This results in a polymer backbone decorated with methacrylate groups, designed to confer specific properties like mucoadhesion through mechanisms such as Michael-type addition reactions with components of mucus. acs.org

The fundamental synthesis of DMAEA itself has also been optimized. Transesterification of dimethylaminoethanol (B1669961) with an acrylate source like methyl acrylate or ethyl acrylate is a common route. researchgate.netchemicalbook.com The efficiency of this reaction can be significantly improved through the choice of catalyst. While organotin catalysts have shown high activity, achieving high conversion and selectivity, other catalysts like ethyl titanate are also employed in continuous reaction systems. researchgate.netchemicalbook.com

Table 2: Synthesis of Novel DMAEA Analogues and Derivatives

| Analogue/Derivative | Synthetic Approach | Modulated Property/Purpose | Characterization | Reference |

|---|---|---|---|---|

| Copolymer salts of MMA and DMAEMA | Free radical polymerization followed by reaction with acid monomers (e.g., methacrylic acid, vinyl phosphonic acid). | Altered thermal degradation; enhanced char formation. | Spectroscopic and thermal analysis techniques. | |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Transesterification of dimethylaminoethanol and methyl acrylate using a calcium-based catalyst. | High-yield synthesis of a key functional monomer. | FT-IR, ¹H NMR, MS, Elemental Analysis | researchgate.net |

| Methacrylated poly(2-ethyl-2-oxazoline) (MAPEOZ) | Partial hydrolysis of PEOZ followed by reaction with methacrylic anhydride. | Creation of a novel mucoadhesive polymer. | ¹H NMR, FTIR, DSC | acs.org |

| This compound (DMAEA) | Continuous transesterification of ethyl acrylate and dimethylaminoethanol using ethyl titanate catalyst. | High-yield industrial synthesis process. | Gas Chromatography | chemicalbook.com |

Polymerization Kinetics and Mechanisms of 2 Dimethylamino Ethyl Acrylate

Copolymerization Kinetics and Reactivity Ratios

Copolymerization with 3-Aminopropylmethacrylamide (APM)

Detailed kinetic studies, including the determination of reactivity ratios for the copolymerization of 2-(Dimethylamino)ethyl acrylate (B77674) (DMAEA) with 3-Aminopropylmethacrylamide (APM), are not extensively documented in publicly available literature. The determination of monomer reactivity ratios, typically calculated using methods like Fineman-Ross and Kelen-Tudos, is crucial for predicting copolymer composition and requires experimental data from copolymerization reactions at various monomer feed ratios. researchgate.netengconfintl.org While research exists on the copolymerization of various acrylate and acrylamide (B121943) monomers, specific data for the DMAEA-APM pair remains scarce. researchgate.netengconfintl.org

Copolymerization with 2-(tert-Boc-amino)ethyl acrylate (tBocAEA)

Similar to the DMAEA-APM system, specific kinetic data and reactivity ratios for the copolymerization of 2-(Dimethylamino)ethyl acrylate (DMAEA) with 2-(tert-Boc-amino)ethyl acrylate (tBocAEA) are not readily found in the surveyed literature. The synthesis of copolymers containing protected amine functionalities is a known strategy for creating precursors to polyampholytes and other complex architectures. However, the kinetic relationship and copolymerization behavior for this specific monomer pair have not been widely reported.

In Situ Monitoring of Polymerization Reactions

The real-time analysis of DMAEA polymerization is critical for understanding reaction kinetics, monomer conversion, and the formation of the desired polymer architecture. Various in-situ monitoring techniques are employed to track the progress of these reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. researchgate.net For the analogous monomer, 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), in-situ NMR has been used to examine aqueous polymerization kinetics, allowing for the quantification of monomer hydrolysis as a function of pH and temperature. researchgate.net This technique can distinguish between the monomer and the resulting polymer, providing real-time conversion data. researchgate.net Furthermore, it can monitor side reactions; for instance, at a pH above 8, the hydrolysis of the monomer can lead to the formation of a copolymer with methacrylic acid, a process that can be followed in real-time with NMR. researchgate.net

Automatic Continuous Online Monitoring of Polymerization Reactions (ACOMP) is another advanced method that provides comprehensive, real-time data. tulane.edursc.org For the RAFT copolymerization of DMAEA with styrene (B11656), ACOMP has been used to continuously measure comonomer conversion, copolymer mass, reduced viscosity, and composition. tulane.edursc.org This is achieved by automatically withdrawing reactor streams and diluting them for analysis with a suite of instruments, including light scattering, spectroscopic, and viscometric detectors. tulane.edursc.org This continuous data stream allows for the observation of kinetic details, such as the decomposition of a DMAEA-linked macro-RAFT agent, which can significantly affect reaction kinetics. tulane.edu

Influence of Polymerization Conditions on Molecular Architecture and Polydispersity

The final properties of poly(this compound) (PDMAEA) are highly dependent on the conditions used during polymerization. Factors such as the chosen polymerization technique, solvent, and pH significantly influence the polymer's molecular architecture, molecular weight, and polydispersity (Đ).

Controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-transfer (RAFT) polymerization are frequently used to synthesize well-defined PDMAEA. In ATRP, the choice of the catalytic system is crucial. The use of a mixed transition metal system, such as Fe(0) with small amounts of CuBr₂/PMDETA, in water-isopropanol mixtures has been shown to provide significantly improved control over polymer chain growth, leading to PDMAEA with low polydispersity values across all conversions. rsc.org Kinetic studies of this system confirm a linear increase of molecular weight with monomer conversion and narrow molecular weight distributions. rsc.org

In RAFT polymerization of DMAEA, conversions have been reported to range from 20% to 75% with polydispersity values of approximately 1.3 when using trithiocarbonate (B1256668) chain transfer agents in organic solvents like dioxane or DMF. tulane.edu The choice of solvent also plays a critical role. Studies on the methacrylate analogue DMAEMA show that the propagation rate coefficient (k_p) varies with the solvent. researchgate.net While values in n-butanol and ethanol (B145695) are similar to bulk polymerization, the k_p value increases significantly as the water fraction in an ethanol/water mixture is raised. researchgate.net This indicates that solvent choice can directly modulate the polymerization rate and, consequently, the final polymer characteristics. The hydrolytic instability of the monomer in aqueous solutions, especially at higher pH, can also lead to the in-situ formation of copolymers, altering the final molecular architecture. researchgate.netnih.gov

The following table summarizes findings on how different polymerization conditions can affect the control over the resulting DMAEA-based polymers.

| Polymerization Method | Monomers | Conditions (Catalyst, Solvent, Temp) | Findings on Control/Architecture | Polydispersity (Đ) | Source(s) |

| SARA ATRP | DMAEMA | Fe(0)/CuBr₂/PMDETA, Water-Isopropanol, 25-60°C | Improved control, linear Mₙ increase with conversion. | Low values at all conversions | rsc.org |

| RAFT | DMAEA & Styrene | Trithiocarbonate CTA, DMF | Gradient distribution along copolymer chains. | ~1.3 | tulane.edu |

| RAFT | BA & DMAEA | CF₃-CDSP/AIBN, 60°C | Successful synthesis of block copolymers. | 1.13 | mdpi.comcmu.edu |

| ATRP | MMA & DMAEMA | CuBr/HMTETA | Clean chain extension to form block copolymers. | ~1.2 |

Structure Property Relationships of Poly 2 Dimethylamino Ethyl Acrylate and Its Copolymers

Conformational Behavior in Aqueous Solutions

The arrangement of PDMAEA chains in water is highly dependent on the solution's chemical environment, particularly its pH and the concentration of dissolved salts. These factors directly influence the polymer's charge and interactions with the surrounding water molecules, leading to significant changes in its conformation.

pH-Dependence of Chain Dynamics

The conformational state of PDMAEA is strongly dictated by the pH of the aqueous solution. sigmaaldrich.comsigmaaldrich.com The tertiary amine groups in the side chains of PDMAEA are ionizable. sigmaaldrich.comsigmaaldrich.commdpi.com In acidic conditions (low pH), these amine groups become protonated, resulting in a net positive charge along the polymer backbone. mdpi.comnih.gov This leads to electrostatic repulsion between adjacent charged groups, causing the polymer chain to adopt an extended and stretched conformation. mdpi.comacs.org

Conversely, as the pH increases into the alkaline range, the tertiary amine groups become deprotonated. mdpi.comnih.gov The loss of charge reduces the electrostatic repulsion, allowing the polymer chains to become more compact. researchgate.net This transition from an extended to a more coiled state is a key characteristic of the pH-responsive nature of PDMAEA. sigmaaldrich.comsigmaaldrich.com The pKa of PDMAEA, the pH at which half of the amine groups are protonated, is a critical parameter in understanding this behavior. bohrium.com The covalent linkage of the amine groups within the polymer chain influences their protonation behavior compared to the unpolymerized monomer. acs.org

Influence of Ionic Strength on Conformation

The presence of salt and its concentration, known as ionic strength, also plays a crucial role in the conformational behavior of PDMAEA in aqueous solutions. sigmaaldrich.comsigmaaldrich.com At low ionic strengths and under acidic conditions, the electrostatic repulsions between the protonated amine groups are significant, leading to an extended chain conformation. researchgate.net

However, as the ionic strength increases, the added salt ions in the solution can shield the charges on the polymer chain. acs.orgresearchgate.net This "salting-out" effect reduces the electrostatic repulsion between the protonated amine groups, allowing the polymer chains to adopt a more coiled or compact conformation even at low pH. researchgate.netresearchgate.net At sufficiently high salt concentrations, the behavior of the amine groups on the polymer chain can approach that of their unpolymerized counterparts due to this enhanced charge screening. acs.org The specific type of salt can also influence the degree of conformational change, with different ions exhibiting varying effects on the polymer's solubility and interfacial behavior. nih.gov

pH- and Temperature-Responsive Behavior

PDMAEA and its copolymers are well-known for their dual responsiveness to both pH and temperature, a property that makes them highly attractive for various applications. aiche.orgnih.gov This behavior is characterized by a Lower Critical Solution Temperature (LCST), above which the polymer becomes insoluble in water.

Lower Critical Solution Temperature (LCST) Studies

The Lower Critical Solution Temperature (LCST) is a key characteristic of thermoresponsive polymers like PDMAEA. aiche.orgresearchgate.net Below the LCST, the polymer is soluble in water, but as the temperature is raised above the LCST, the polymer undergoes a phase transition and becomes insoluble, leading to a cloudy solution. acs.orgresearchgate.net This phenomenon is driven by a shift in the balance between hydrophilic and hydrophobic interactions. researchgate.netacs.org

The LCST of PDMAEA is not a fixed value but can be tuned by several factors. Increasing the pH of the solution leads to an increase in the LCST. aiche.org This is because at higher pH values, the deprotonation of the amine groups makes the polymer more hydrophobic, requiring a higher temperature to induce phase separation. aiche.org Conversely, increasing the ionic strength of the solution results in a decreased LCST. aiche.org The salt ions strongly solvate, leading to an earlier onset of the polymer's hydrophobic character. aiche.org The molecular weight of the polymer and its architecture (e.g., linear vs. star-shaped) can also influence the LCST. mdpi.comresearchgate.net Furthermore, the incorporation of comonomers can be used to adjust the LCST; hydrophilic comonomers tend to increase it, while hydrophobic ones decrease it. nih.gov In some cases, in the presence of specific multivalent counterions, PDMAEA can also exhibit an Upper Critical Solution Temperature (UCST), where it becomes soluble upon heating. researchgate.netnih.gov

| Factor | Effect on LCST | Reference |

| Increasing pH | Increases | aiche.org |

| Increasing Ionic Strength | Decreases | aiche.org |

| Increasing Hydrophobicity | Decreases | nih.gov |

| Increasing Hydrophilicity | Increases | nih.gov |

| Increasing Number of Arms (Star Polymers) | Decreases | mdpi.com |

Phase Separation Phenomena

The phase separation of PDMAEA and its copolymers in aqueous solutions is a direct consequence of their LCST behavior. aiche.orgresearchgate.net When the temperature of the solution exceeds the LCST, the polymer chains undergo a conformational change from a hydrated, extended state to a more compact, dehydrated globule. researchgate.net This process is driven by the release of ordered water molecules from around the polymer chains, which is entropically favorable. researchgate.net

In block copolymers containing a PDMAEA block, the phase separation can be more complex. For instance, in a diblock copolymer of PDMAEMA and poly(N-vinylcaprolactam) (PVCL), the two blocks can phase separate independently upon heating, each at its characteristic temperature. nih.gov Similarly, in block copolymers with a hydrophobic block, the phase separation of the PDMAEA block can lead to the formation of micellar structures. nih.gov The pH of the solution strongly influences the phase separation temperature of the PDMAEMA block. nih.govnih.gov At temperatures above the cloud points of both blocks in a copolymer, large, homogeneous aggregates can be observed. nih.gov

Hydrolytic Degradation Mechanisms and Kinetics

The ester linkages in the side chains of poly(2-(dimethylamino)ethyl acrylate) are susceptible to hydrolysis, a process that is significantly influenced by the surrounding chemical environment.

The hydrolysis of PDMAEA is highly dependent on the pH of the solution. acs.org The rates of hydrolysis can vary dramatically, with half-lives ranging from minutes to years depending on the pH. acs.org In contrast to some beliefs, the degradation is not independent of pH. acs.org At a neutral pH of 7, the hydrolysis reaches a plateau at around 50-60% completion. acs.org This is attributed to the electrostatic repulsion between the negatively charged carboxylate groups formed during hydrolysis and the hydroxide (B78521) ions that act as a nucleophile. acs.org

Under acidic conditions (e.g., pH 0.3), the hydrolysis is acid-catalyzed and does not exhibit this plateau, reaching a much higher extent of degradation. acs.org The degradation of PDMAEA follows pseudo-first-order kinetics. bohrium.com The presence of neighboring functional groups in copolymers can also affect the rate of hydrolysis significantly. acs.org For instance, anionic, neutral/hydrophilic, and cationic comonomers have been shown to alter the hydrolysis rates. acs.org Studies have also shown that PDMAEA is more sensitive to hydrolysis compared to its methacrylate (B99206) counterpart, poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), which is attributed to differences in the microenvironment of the polymer backbone. bohrium.com The self-catalyzed nature of the hydrolysis, where the carboxylic acid by-product accelerates the reaction, has also been reported. rsc.org

Thermal Stability and Degradation Profiles

The thermal stability of polyacrylates is a critical property, particularly for applications involving high-temperature processing. The thermal degradation of poly(2-ethylhexyl acrylate), a related polyacrylate, has been studied to understand its decomposition behavior. researchgate.net

Thermogravimetric analysis of linear poly(2-EHA) shows thermal stability up to 250°C at a heating rate of 5°C/min. mdpi.com The degradation process primarily occurs in a single step between 593 K and 693 K, which corresponds to the decomposition of the polymer's carbon backbone. mdpi.com The main gaseous product of pyrolysis is carbon dioxide, along with 2-ethylhexene-1. The primary liquid products are 2-ethylhexanol-1, 2-EHA, and 2-EHMA. researchgate.net

The table below outlines the thermal degradation characteristics of poly(2-ethylhexyl acrylate).

| Property | Observation | Reference |

| Thermal Stability (at 5°C/min) | Stable up to 250°C | mdpi.com |

| Main Degradation Temperature Range | 593 K - 693 K | mdpi.com |

| Main Gaseous Pyrolysis Products | Carbon dioxide, 2-ethylhexene-1 | researchgate.net |

| Main Liquid Pyrolysis Products | 2-ethylhexanol-1, 2-ethylhexyl acrylate (B77674) (2-EHA), 2-ethylhexyl methacrylate (2-EHMA) | researchgate.net |

Advanced Applications of 2 Dimethylamino Ethyl Acrylate in Materials Science and Biomedical Engineering

Biomedical Applications

2-(Dimethylamino)ethyl acrylate (B77674) (DMAEA) is a pivotal monomer in the synthesis of advanced polymers for biomedical applications. Its defining feature is a tertiary amine group that becomes protonated at physiological pH, enabling electrostatic interactions with negatively charged biological molecules such as nucleic acids. This pH-responsive cationic nature makes DMAEA-based polymers ideal for creating sophisticated systems for controlled therapeutic delivery.

Drug Delivery Systems

Polymers synthesized from DMAEA are at the forefront of research into novel drug delivery platforms. The ability of poly(2-(dimethylamino)ethyl acrylate) (PDMAEA) to form complexes with therapeutic agents and respond to environmental pH changes allows for the targeted and controlled release of drugs.

Cationic polymers derived from this compound are extensively explored as non-viral vectors for gene therapy. PDMAEA can condense negatively charged genetic materials like plasmid DNA (pDNA) and small interfering RNA (siRNA) into stable nanoparticles called polyplexes. These structures protect the genetic payload from enzymatic degradation in the bloodstream and facilitate its entry into target cells.

A key to the success of PDMAEA in gene delivery is its "proton sponge" effect. Following cellular uptake into endosomes, the polymer's tertiary amine groups buffer the acidic environment, leading to an influx of protons and ions. This causes osmotic swelling and the eventual rupture of the endosome, releasing the genetic material into the cytoplasm. This mechanism significantly enhances transfection efficiency, which has been shown to be comparable to or even greater than that of poly(ethyleneimine) (PEI), a widely used standard in gene delivery.

The architecture and molecular weight of PDMAEA polymers are critical determinants of their gene delivery efficacy. Different polymer structures, such as linear, branched, or star-shaped, result in varied transfection efficiencies and levels of cytotoxicity. For instance, star-shaped PDMAEA polymers have been found to exhibit higher transfection efficiency and lower cytotoxicity when compared to their linear analogs. This is often attributed to their compact structure, which allows for a higher charge density and the formation of more stable polyplexes.

Molecular weight also plays a crucial role; higher molecular weight polymers tend to form more stable complexes with DNA, leading to better transfection. However, this is often accompanied by increased cytotoxicity. Consequently, a delicate balance must be achieved to optimize delivery. Advanced polymerization techniques, such as atom transfer radical polymerization (ATRP), are employed to synthesize PDMAEA with precise molecular weights and narrow distributions, allowing for the fine-tuning of these properties for safer and more efficient gene delivery.

To mitigate the inherent cytotoxicity associated with cationic polymers, researchers have engineered innovative "charge-shifting" polycations using DMAEA. These smart polymers are designed to be cationic for efficient DNA complexation and cellular uptake but transition to a neutral or less-charged state within the cell's reducing environment.

This charge-reversal mechanism is often achieved by incorporating bioreducible linkages, such as disulfide bonds, into the polymer backbone. In the oxidizing extracellular environment, the polymer remains cationic. Upon entering the cell, the high concentration of glutathione (B108866) cleaves these disulfide bonds, breaking down the polymer into smaller, less toxic fragments and facilitating the release of its genetic cargo. Another strategy involves using acid-labile linkers that are stable at physiological pH but break apart in the acidic environment of the endosome. This dual-action approach not only triggers endosomal escape but also reduces cytotoxicity, significantly improving the safety and efficiency of the gene delivery system.

Beyond gene therapy, PDMAEA and its copolymers are instrumental in formulating nanoparticles and microparticles for encapsulating a diverse range of drugs. These particles can be engineered to respond to specific physiological stimuli, such as pH or temperature, enabling targeted drug release. For example, copolymers of DMAEA with the temperature-sensitive monomer N-isopropylacrylamide (NIPAAm) can create nanoparticles that release their contents in response to localized temperature changes.

The inherent pH sensitivity of DMAEA is widely exploited to design particles that remain stable in the bloodstream but swell or dissolve in the acidic microenvironments of tumors or within cellular compartments like endosomes, triggering the release of the encapsulated drug. These advanced drug carriers can be fabricated using various techniques, including self-assembly and emulsion polymerization, to control their size, morphology, and drug-loading capabilities precisely.

Tissue Engineering Scaffolds and Hydrogels

In the realm of tissue engineering, this compound is a key building block for creating scaffolds and hydrogels that support cell growth and tissue regeneration. The inclusion of DMAEA in biomaterials imparts beneficial functionalities for tissue repair.

Hydrogels based on PDMAEA are three-dimensional, highly absorbent polymer networks that can mimic the natural extracellular matrix (ECM). The mechanical properties of these hydrogels, such as stiffness and elasticity, can be tailored to match those of specific tissues, which is vital for guiding cellular behaviors like adhesion, proliferation, and differentiation. The cationic nature of these hydrogels allows them to sequester and locally concentrate negatively charged growth factors, creating a sustained-release reservoir that promotes tissue regeneration.

Biosensing Platforms

The unique, stimuli-responsive nature of polymers derived from this compound (DMAEMA), primarily poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), makes them highly suitable for the development of advanced biosensing platforms. cnu.edu.twsigmaaldrich.com PDMAEMA is known for its dual-responsiveness to both pH and temperature, allowing for controlled changes in its physical and chemical properties, such as affinity, electrostatic charge, chain conformation, and solubility. cnu.edu.tw This tunable behavior is critical for creating sensitive and specific biosensors.

In one innovative approach, PDMAEMA was grafted from a dual-stripe initiator pattern to attract gold nanoparticles (AuNPs), forming composite dual-stripe nanowire arrays. cnu.edu.tw These arrays, when modified with a specific antibody, could detect the corresponding antigen, such as that of Yersinia pestis for plague diagnosis, through changes in optical reflectance. cnu.edu.tw The use of practical semiconductor processes for fabrication suggests that such devices could be produced with high throughput and cost-effectiveness for industrial applications. cnu.edu.tw

Furthermore, PDMAEMA-based materials are utilized in electrochemical sensors. For instance, a glassy carbon electrode modified with a combination of a poly[2-(dimethylamino)ethyl methacrylate-co-styrene] copolymer, gold nanoparticles, and methylene (B1212753) blue was developed for the detection of melamine. mdpi.com The nanostructure of the gold particles provides a large surface area for adsorbing methylene blue, which enhances the detection of melamine. mdpi.com Another strategy involves immobilizing silver nanoparticles into a PDMAEMA brush layer, creating a sensor platform for detecting organic molecules via surface-enhanced Raman spectroscopy (SERS). sigmaaldrich.com The development of optic-conductive fiber biosensors using polymers like polymethyl methacrylate (B99206) also highlights the versatility of methacrylate-based platforms in creating sensitive detection systems. nih.gov

Materials Science Applications

Adhesives and Coatings with Enhanced Properties

This compound is a highly reactive monomer that significantly enhances the properties of adhesives and coatings. polysciences.comwikipedia.org Its incorporation into polymer emulsions and formulations improves adhesion, particularly to polar and negatively charged surfaces, due to its tertiary amine group which imparts basicity and hydrophilicity. polysciences.comwikipedia.org Copolymers containing DMAEA are used to create specialized resins, paints, and coatings. wikipedia.org

The presence of DMAEMA in a polymer backbone increases the interaction between different products, improving compatibility. novasolchemicals.com Coatings based on DMAEMA systems exhibit better chemical resistance, for example, against cleaning agents. novasolchemicals.com The functional group in DMAEMA also improves the dispersion of particles and pigments within a coating formulation. novasolchemicals.com Furthermore, DMAEMA is used as a modifying agent in coatings to improve hardness and water resistance. sigmaaldrich.com Its ability to form strong ionic bonds makes it useful as a crosslinking agent, further enhancing the durability of the final product.

Ion-Exchange Resins and Water Treatment

The cationic nature of polymers synthesized from this compound makes them highly effective in water treatment applications, particularly in the formulation of ion-exchange resins and as flocculants. polysciences.comdhalopchemicals.comnih.gov The tertiary amine group in the DMAEMA monomer can be easily protonated, leading to a positively charged polymer that can interact with and neutralize negatively charged particles suspended in water. researchgate.net

These cationic polymers function as flocculants by aggregating suspended solids, which facilitates their removal during water purification processes. sigmaaldrich.comdhalopchemicals.com This property is crucial in treating industrial wastewater and purifying raw water sources. ekb.eg For example, chitosan (B1678972) grafted with PDMAEMA has shown effective flocculation of kaolin (B608303) suspensions, with performance influenced by pH. ekb.eg The resulting copolymers are used in applications such as binders for coatings, textile chemicals, and as dispersing agents. nih.gov

Antifouling Coatings

Polymers derived from this compound, specifically poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA), are extensively researched for creating non-toxic, contact-active antifouling coatings. researchgate.netnih.gov These coatings are designed to prevent marine biofouling, which has significant detrimental environmental and economic impacts. nih.gov The antifouling properties arise from the cationic nature of PDMAEMA. nih.govresearchgate.net When the tertiary amine groups are quaternized, the polymer becomes permanently positively charged, enhancing its biocidal activity. nih.gov

PDMAEMA can be applied as "polymer brushes," where polymer chains are densely grafted onto a surface. nih.govdiva-portal.org These brushes have been shown to be effective against a range of fouling organisms, including bacteria and marine algae. researchgate.netdiva-portal.orgresearcher.life Studies have demonstrated that PDMAEMA coatings can effectively repel bacteria like E. coli and S. aureus. nih.gov The mechanism often involves the polymer brushes creating a surface that can trap water, and the repulsive forces between these water layers and hydrophobic biofilms facilitate their easy removal. researchgate.net The stability of these polymer brushes is crucial for their long-term effectiveness, with research focusing on aspects like their oxidative stability. nih.gov

Algicidal Mechanisms of PDMAEMA Brushes

The antifouling activity of PDMAEMA brushes extends to preventing the settlement and growth of marine algae. nih.govdiva-portal.org Research investigating the interaction between PDMAEMA brushes and zoospores of the marine alga Ulva has revealed a potent algicidal effect. researchgate.netnih.govdiva-portal.org

Studies have shown that PDMAEMA brushes can disrupt the zoospores that come into contact with them and also inhibit the subsequent growth of any spores that do manage to settle. nih.govdiva-portal.org The proposed mechanism for this algicidal action is believed to be similar to the bactericidal mechanisms of other cationic polymers. nih.govdiva-portal.org This involves the positively charged polymer surface interacting with and disrupting the negatively charged cell membrane of the algal spore, leading to cell death. diva-portal.org The effectiveness of this process can be influenced by environmental factors such as pH, which affects the charge density of the PDMAEMA brushes. researchgate.netdiva-portal.org

Environmental Remediation (e.g., Adsorbents for Pollutant Removal)

Hydrogels and other materials synthesized using this compound are effective adsorbents for removing various pollutants from water. researchgate.netnih.gov The tertiary amino groups in the polymer structure provide active sites for binding and removing contaminants through mechanisms like ionic bonding. nih.govmdpi.com

These PDMAEMA-based adsorbents have demonstrated high efficiency in removing both anionic and cationic dyes from wastewater. researchgate.netnih.gov For example, a hydrogel made from carboxymethyl cellulose (B213188) grafted with PDMAEMA showed a remarkable adsorption capacity for the anionic dye Methyl Orange. researchgate.net Another adsorbent synthesized by cross-linking PDMAEMA with phytic acid exhibited very high adsorption capacities for both the anionic dye Reactive Red 24 and the cationic dye Fuchsin Basic. nih.gov

Beyond dyes, these materials are effective at removing other hazardous substances. Polyethylene meshes grafted with PDMAEMA have been successfully used to remove Bisphenol A (BPA) from aqueous solutions, with an adsorption capacity of 61.73 mg/g. mdpi.com Furthermore, composite hydrogels containing PDMAEMA have been used for the removal of heavy metal ions such as Cr(VI), Pb(II), and Cu(II). nih.govresearchgate.net The pH-responsive nature of these hydrogels allows for controlled adsorption and desorption, enabling the potential for regeneration and reuse of the adsorbent material. nih.govmdpi.com

Table 1: Adsorption Capacities of PDMAEMA-Based Materials for Various Pollutants This table is interactive. You can sort and filter the data by clicking on the headers.

| Adsorbent Material | Pollutant | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Carboxymethyl cellulose-g-PDMAEMA hydrogel | Methyl Orange (anionic dye) | 1825 | researchgate.net |

| Phytic acid cross-linked PDMAEMA (PAGD) | Reactive Red 24 (anionic dye) | 1871.23 | nih.gov |

| Phytic acid cross-linked PDMAEMA (PAGD) | Fuchsin Basic (cationic dye) | 482.54 | nih.gov |

| Gellan gum-graft-poly(DMAEMA) hydrogel | Methyl Orange (anionic dye) | 25.8 | researchgate.net |

| PDMAEMA-grafted Polyethylene (PE) mesh | Bisphenol A (BPA) | 61.73 | mdpi.com |

| Cellulose-g-PDMAEMA hydrogels | Lead (Pb(II)) | High | nih.gov |

| Cellulose-g-PDMAEMA hydrogels | Copper (Cu(II)) | >50% removal | nih.gov |

Environmental Fate and Interactions of 2 Dimethylamino Ethyl Acrylate and Its Polymers

Biodegradation Studies

2-(Dimethylamino)ethyl acrylate (B77674) is considered to be readily biodegradable. arkema.com This rapid biological breakdown suggests that the compound is unlikely to persist in the environment. arkema.com Furthermore, the primary products of its hydrolysis, acrylic acid and 2-dimethylaminoethanol, are also readily biodegradable. arkema.com This two-stage degradation ensures a more complete breakdown of the parent compound into simpler, less impactful substances in soil and water systems. arkema.com

Studies on well-defined poly(2-dimethylaminoethyl acrylate) (PDMAEA) have shown that these polymers can degrade into what are described as benign polymers with nontoxic byproducts. acs.org

Hydrolysis in Environmental Compartments

Hydrolysis is a significant degradation pathway for DMAEA in aquatic environments, with the rate being highly dependent on the pH of the water. arkema.comwikipedia.org The molecule hydrolyzes to form acrylic acid and 2-dimethylaminoethanol. arkema.comwikipedia.org

At basic pH, the hydrolysis is rapid. arkema.com Conversely, under neutral or acidic conditions, the rate of hydrolysis is considerably slower. arkema.com The substance's pKa value is approximately 8.41, meaning that at a neutral pH of 7, the compound exists predominantly in its charged, or cationic, form. arkema.com

Some reported hydrolysis rates for DMAEA are presented below:

| pH | Half-life | Source |

|---|---|---|

| 7 | 12.5 hours | arkema.com |

| 8.3 | 2.2 hours | arkema.com |

Polymers derived from DMAEA also undergo hydrolysis. Studies on linear poly(2-dimethylaminoethyl acrylate) (PDMAEA) have shown that it degrades through a self-catalyzed hydrolysis process in water over approximately 200 hours (about 8 days). acs.org This degradation is reportedly independent of the polymer's molecular weight and the solution's pH. acs.orgrsc.org The process involves the hydrolysis of the ester groups located on the polymer side chains. acs.org

Sorption to Soil and Sediment

The tendency of 2-(Dimethylamino)ethyl acrylate to adsorb to soil and sediment is influenced by pH. arkema.com In acidic to neutral conditions (pH 5-7), where DMAEA is predominantly in its charged, cationic form, it is expected to bind to soil and sediment particles. arkema.com The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure used to predict the mobility of a substance in soil; a higher Koc value indicates a greater tendency for sorption.

| Parameter | Value | pH Range | Source |

|---|---|---|---|

| Log Koc | 3.15 - 3.82 | 5 - 7 | arkema.com |

This binding to soil and sediment indicates that in these pH ranges, the compound would be less mobile in the environment. arkema.com

Photochemical Degradation in Air

If released into the atmosphere, this compound is expected to undergo photochemical degradation. arkema.com This process, driven by light, is anticipated to break down the compound within a matter of days. arkema.com However, significant partitioning to the atmosphere is considered unlikely due to the compound's low volatility. arkema.com

Interactions with Nucleic Acids (e.g., dsRNA Stabilization)

Polymers of this compound, specifically the cationic poly(2-dimethylaminoethyl acrylate) (pDMAEA), have been investigated for their ability to interact with nucleic acids. As cationic polymers, they can form electrostatic complexes, known as polyplexes, with negatively charged nucleic acids like RNA.

This property is utilized in research for applications such as the capture and subsequent release of viral RNA for analysis. The pDMAEA can efficiently bind with RNA, and the captured RNA can later be released through the hydrolysis of the polymer. These materials are also explored for their potential in the release of siRNA (short interfering RNA) complexes from their cationic polymer vectors. rsc.org The ability of cationic polymers like pDMAEA to transport and protect nucleic acids is a key area of this research.

Analytical Techniques and Characterization Methods for Dmaea and Its Polymers

Spectroscopic Methods